4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol
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Overview
Description
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol typically involves the reaction of 2,3-dimethylphenol with benzotriazole derivatives under specific conditions. One common method involves the use of 1H-benzotriazole as a starting material, which is then reacted with 2,3-dimethylphenol in the presence of a suitable base and solvent . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and the use of catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted and functionalized derivatives of the original compound.
Scientific Research Applications
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol has been extensively studied for its applications in various fields:
Chemistry: It serves as a versatile synthetic intermediate for the preparation of complex organic molecules.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form strong non-covalent interactions, such as hydrogen bonding and π-π stacking, with enzymes and receptors in biological systems . These interactions can modulate the activity of target proteins, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler derivative used as a synthetic auxiliary and corrosion inhibitor.
5-Amino-4-(benzotriazolylmethyl)-3-t-butyl-1-phenylpyrazole: A more complex derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzotriazole and phenol moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethylamino)-2,3-dimethylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-11(2)15(20)8-7-12(10)16-9-19-14-6-4-3-5-13(14)17-18-19/h3-8,16,20H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFGFLLBGDINI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NCN2C3=CC=CC=C3N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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